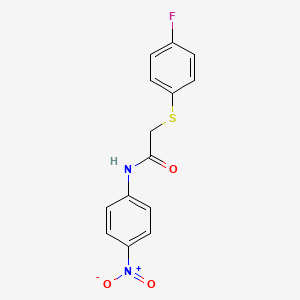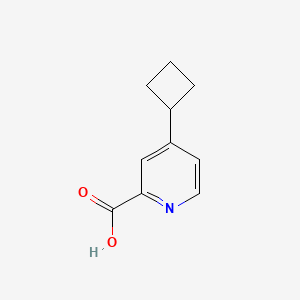
4-Cyclobutylpicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutylpicolinic acid: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a cyclobutyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpicolinic acid typically involves the following steps:
Cyclobutylation of Picolinic Acid:
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxyl group at the fourth position, forming this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclobutylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the cyclobutyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-Cyclobutylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-Cyclobutylpicolinic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may affect metabolic pathways by modulating enzyme activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: The parent compound, differing by the absence of the cyclobutyl group.
Cyclobutylcarboxylic Acid: Similar structure but lacks the pyridine ring.
Cyclobutylpyridine: Similar structure but lacks the carboxyl group.
Uniqueness: 4-Cyclobutylpicolinic acid is unique due to the presence of both the cyclobutyl group and the carboxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
4-cyclobutylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYHUDVOZNQMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
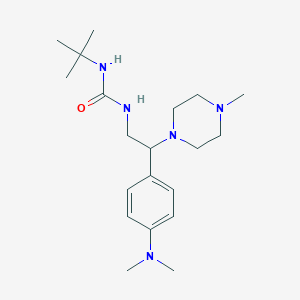
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)
![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)
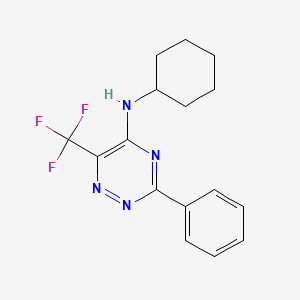
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)
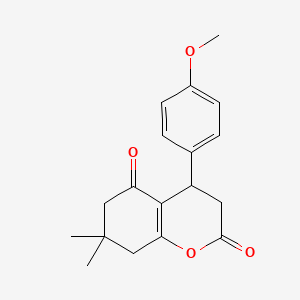
![1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2721125.png)
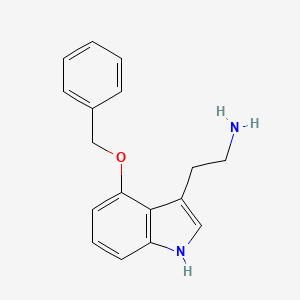
![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2721128.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2721129.png)
![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2721131.png)
